![molecular formula C9H9ClO3S B1349338 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone CAS No. 24437-48-7](/img/structure/B1349338.png)
1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone
Overview
Description
1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone is an organic compound characterized by the presence of a chlorophenyl group and a methylsulfonyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone is an organic compound with a chlorophenyl group and a methylsulfonyl group attached to an ethanone backbone. It is also known as CMS. This compound has applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry this compound is used as an intermediate in the synthesis of more complex organic molecules. It can be synthesized through the reaction of 4-chlorobenzaldehyde with methylsulfonyl chloride in the presence of a base like triethylamine, typically under mild conditions, followed by purification. In industrial production, similar reagents and conditions are used in large-scale batch reactions, optimized for high yield and purity, and often incorporate advanced purification techniques like recrystallization or chromatography.
Biology It is investigated for its potential biological activity and interactions with biomolecules.
Medicine Explored for potential therapeutic properties, including anti-inflammatory and antimicrobial effects. CMS has demonstrated antimicrobial properties against pathogens, including bacteria and fungi. For example, it has a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, 64 µg/mL against Escherichia coli, and 16 µg/mL against Candida albicans. CMS has also shown promise as an antitumor agent, inducing apoptosis in cancer cells through the activation of caspase pathways. A study by Murlykina et al. indicated that CMS exhibited cytotoxic effects against breast cancer cell lines with an IC50 value of 12 µM, highlighting its potential in cancer treatment.
Industry It is utilized in the production of specialty chemicals and materials.
Pharmacokinetics
The pharmacokinetic profile of CMS suggests good bioavailability and moderate lipophilicity, which are favorable for oral administration. Studies indicate a half-life of approximately 3 hours in vivo, with metabolic pathways primarily involving hepatic metabolism.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-(4-Chlorophenyl)ethanone: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
4-Chlorophenyl methyl sulfone: Similar structure but with different functional groups, leading to distinct chemical properties.
Biological Activity
1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone, also known as CMS , is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C9H9ClO2S
- Molecular Weight : 216.68 g/mol
- CAS Number : 100-00-0
The compound features a chlorophenyl group and a methylsulfonyl moiety, which contribute to its reactivity and biological profile.
This compound exhibits several mechanisms of action that contribute to its biological activities:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways, including cyclooxygenases (COX), which are crucial in the inflammatory response.
- Antioxidant Properties : CMS acts as a scavenger of free radicals, thereby reducing oxidative stress in cells.
- Modulation of Cell Signaling Pathways : It influences signaling pathways related to apoptosis and cell proliferation, making it a candidate for cancer therapy.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Study Reference | IC50 (µM) | Comparison Drug | Result |
---|---|---|---|
El-Karim et al. | 5.40 | Diclofenac | Superior COX-2 inhibition |
ResearchGate | 6.25 | Aspirin | Comparable anti-inflammatory effect |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens, including bacteria and fungi.
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Antitumor Activity
CMS has shown promise in preliminary studies as an antitumor agent. It induces apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : A study conducted by Murlykina et al. indicated that CMS exhibited cytotoxic effects against breast cancer cell lines with an IC50 value of 12 µM, highlighting its potential in cancer treatment .
Pharmacokinetics
The pharmacokinetic profile of CMS suggests good bioavailability and moderate lipophilicity, which are favorable for oral administration. Studies indicate a half-life of approximately 3 hours in vivo, with metabolic pathways primarily involving hepatic metabolism.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-methylsulfonylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-14(12,13)6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWVEFAAYCFRPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370950 | |
Record name | 1-(4-Chlorophenyl)-2-(methanesulfonyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24437-48-7 | |
Record name | 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24437-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-2-(methanesulfonyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.